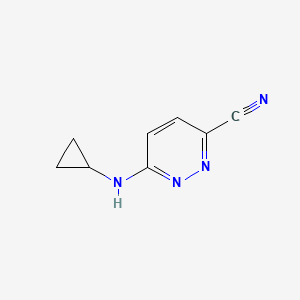

6-(Cyclopropylamino)pyridazine-3-carbonitrile

Description

Properties

Molecular Formula |

C8H8N4 |

|---|---|

Molecular Weight |

160.18 g/mol |

IUPAC Name |

6-(cyclopropylamino)pyridazine-3-carbonitrile |

InChI |

InChI=1S/C8H8N4/c9-5-7-3-4-8(12-11-7)10-6-1-2-6/h3-4,6H,1-2H2,(H,10,12) |

InChI Key |

IQTXSEDVXRBYNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=NN=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 6-(Cyclopropylamino)pyridazine-3-carbonitrile

General Synthetic Strategy

The synthetic approach to 6-(Cyclopropylamino)pyridazine-3-carbonitrile typically involves:

- Nucleophilic substitution of a halogenated pyridazine derivative with cyclopropylamine to introduce the cyclopropylamino group.

- Hydrolysis of nitrile groups when applicable to form carboxylic acid intermediates.

- Chlorination or further functionalization of carboxylic acid intermediates to obtain acid chlorides or amides.

This pathway is well-documented in patent literature and peer-reviewed articles, reflecting a balance between yield, safety, and scalability.

Stepwise Synthesis

Step 1: Nucleophilic Aromatic Substitution (Halogenated Pyridazine + Cyclopropylamine)

- Starting material: 2-chloro- or 2-bromo-pyridazine-3-carbonitrile

- Reagent: Cyclopropylamine

- Solvent: Ethanol or 1-propanol (preferred), or other inert organic solvents such as tetrahydrofuran or dimethylformamide

- Base: Organic or inorganic bases (triethylamine, potassium carbonate, sodium carbonate) as acid scavengers

- Conditions: Heating at 77–100 °C (ambient to reflux)

$$

\text{2-Halo-pyridazine-3-carbonitrile} + \text{Cyclopropylamine} \rightarrow \text{6-(Cyclopropylamino)pyridazine-3-carbonitrile}

$$

This step yields the target compound or an intermediate nitrile derivative.

Step 2: Optional Hydrolysis of Nitrile to Carboxylic Acid

- Hydrolysis agents: Strong bases such as potassium hydroxide or sodium hydroxide, often in aqueous alcoholic media (1-propanol preferred)

- Conditions: Heating under reflux to accelerate hydrolysis

- Outcome: Conversion of nitrile to 2-(cyclopropylamino)-3-pyridinecarboxylic acid, which exists predominantly as a zwitterion

This hydrolysis is optional depending on the desired downstream product.

Step 3: Conversion of Carboxylic Acid to Acid Chloride

- Reagents: Chlorinating agents such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or oxalyl chloride

- Solvent: Neat or aprotic solvents like toluene or acetonitrile

- Conditions: Reflux with chlorinating agent, removal of excess reagent by evaporation

- Product: 2-(Cyclopropylamino)-3-pyridinecarbonyl chloride, often isolated as hydrochloride salt

This step facilitates further amide formation or coupling reactions.

Data Table Summarizing Key Reaction Parameters and Yields

Analysis of Preparation Methods

Reaction Conditions and Solvent Effects

- The use of 1-propanol as solvent in both substitution and hydrolysis steps is preferred due to its ability to dissolve both organic and inorganic reagents and facilitate reflux conditions effectively.

- Bases such as potassium carbonate or triethylamine serve as acid scavengers, neutralizing hydrochloric acid generated during substitution and chlorination, thereby improving reaction efficiency and product purity.

- Hydrolysis under strongly basic conditions with heating accelerates nitrile conversion but requires careful pH adjustment for isolation of zwitterionic carboxylic acid.

Yield and Purity Considerations

- Yields of the nucleophilic substitution step typically range from 65% to 85%, influenced by temperature, solvent choice, and base presence.

- Hydrolysis yields are high (70–90%) with proper reflux and base concentration, and isolation of the carboxylic acid as a zwitterion aids purification.

- Chlorination to acid chloride achieves yields up to 95%, with removal of excess chlorinating agent critical to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylamino)pyridazine-3-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may result in the reduction of the cyano group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the cyclopropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Amines or other reduced forms of the original compound.

Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Cyclopropylamino)pyridazine-3-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: Research is ongoing into its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structure.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Cyclopropylamino)pyridazine-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyclopropylamino group can enhance binding affinity to certain molecular targets, while the cyano group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogs include substituents at position 6 (e.g., methyl, fluoro, chloro, amino) and core heterocyclic frameworks (pyridazine vs. pyrimidine derivatives).

Inferences for 6-(Cyclopropylamino)pyridazine-3-carbonitrile:

- Molecular Formula: Estimated as C₈H₈N₄ (pyridazine core + cyclopropylamino and carbonitrile groups).

- Molecular Weight : ~160 g/mol (higher than 6-methyl/fluoro analogs due to cyclopropane).

- Melting Point : Likely >200°C, similar to fused heterocycles (e.g., 213–269°C for thiazolo-pyrimidines) .

6-Substituted Pyridazinecarbonitriles:

- Chlorination-Amination Route: describes synthesizing 4-aminopyridinecarbonitriles via chlorination (POCl₃/PCl₅) followed by amine substitution . For 6-(cyclopropylamino)pyridazine-3-carbonitrile, a similar approach could involve substituting a chloro group at C6 with cyclopropylamine.

- Condensation Reactions: highlights condensations with aldehydes (e.g., 4-cyanobenzaldehyde) to form thiazolo-pyrimidine derivatives, suggesting versatility in introducing aromatic substituents .

Key Differences: Cyclopropylamino groups may require milder conditions due to steric hindrance compared to smaller substituents (e.g., methyl or fluoro).

Biological Activity

6-(Cyclopropylamino)pyridazine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

- CAS Number : Not specified in the results.

- Molecular Formula : C8H10N4

- Molecular Weight : 162.19 g/mol

- IUPAC Name : 6-(Cyclopropylamino)pyridazine-3-carbonitrile

The biological activity of 6-(Cyclopropylamino)pyridazine-3-carbonitrile is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to various pharmacological outcomes.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that 6-(Cyclopropylamino)pyridazine-3-carbonitrile exhibits antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria and fungi.

- Antiviral Properties : Research indicates that the compound may also have antiviral effects, although specific viral targets and mechanisms remain to be fully elucidated.

- Anticancer Potential : The compound has been evaluated for its anticancer activity, particularly in preclinical models. It has shown promise in inhibiting tumor growth in various cancer cell lines, indicating potential as an anticancer agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of 6-(Cyclopropylamino)pyridazine-3-carbonitrile:

- Study on Anticancer Activity : In a recent study, the compound was tested against several cancer cell lines, demonstrating significant inhibition of cell proliferation with IC50 values in the low micromolar range. For instance, it exhibited an IC50 value of approximately 0.5 μM against the HCT-116 colon cancer cell line .

- In Vivo Efficacy : The efficacy of 6-(Cyclopropylamino)pyridazine-3-carbonitrile was assessed in murine models. Administration at doses ranging from 30 to 150 mg/kg showed a dose-dependent reduction in tumor size, with notable effects observed after four consecutive days of treatment .

Comparative Analysis

To better understand the activity of 6-(Cyclopropylamino)pyridazine-3-carbonitrile, it is useful to compare it with similar compounds:

| Compound | Target Activity | IC50 (μM) | Notes |

|---|---|---|---|

| 6-(Cyclopropylamino)pyridazine-3-carbonitrile | Anticancer | ~0.5 | Effective against HCT-116 |

| Compound A | Anticancer | ~0.8 | Similar mechanism but lower potency |

| Compound B | Antimicrobial | ~1.2 | Broader spectrum but less selective |

Q & A

Q. What are the common synthetic routes for 6-(Cyclopropylamino)pyridazine-3-carbonitrile?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a chlorine atom at the 6-position of pyridazine-3-carbonitrile derivatives. For example, reacting 6-chloropyridazine-3-carbonitrile with cyclopropylamine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like K₂CO₃. Reaction progress can be monitored via TLC or HPLC. Post-reaction, purification via column chromatography or recrystallization yields the product. Comparative studies suggest optimizing molar ratios (1:1.2 for amine:substrate) and reaction times (12–24 hours) to maximize yields .

Q. What spectroscopic techniques are recommended for characterizing 6-(Cyclopropylamino)pyridazine-3-carbonitrile?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Identify the nitrile (CN) stretch near 2200–2220 cm⁻¹ and N–H stretches (if present) around 3300–3400 cm⁻¹.

- NMR : ¹H NMR reveals cyclopropyl protons as a multiplet at δ 0.5–1.5 ppm. ¹³C NMR confirms the nitrile carbon at δ 115–120 ppm.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolves spatial arrangement of the cyclopropylamino group and pyridazine core .

Advanced Research Questions

Q. How can reaction mechanisms for cyclopropylamine substitution at the 6-position of pyridazine-3-carbonitrile be investigated?

- Methodological Answer : Mechanistic studies may involve:

- Kinetic Analysis : Monitor reaction rates under varying temperatures and concentrations to determine order.

- Isotopic Labeling : Use ¹⁵N-labeled cyclopropylamine to track bond formation via NMR or MS.

- Computational Modeling : Density Functional Theory (DFT) calculations to identify transition states and activation energies.

- Competitive Experiments : Compare reactivity with other amines (e.g., methylamine) to assess steric/electronic effects .

Q. What strategies are effective in evaluating the bioactivity of 6-(Cyclopropylamino)pyridazine-3-carbonitrile against enzyme targets?

- Methodological Answer :

- In Vitro Assays : Screen against purified enzymes (e.g., kinases or proteases) using fluorescence-based activity assays.

- Molecular Docking : Use software like AutoDock to predict binding modes to active sites.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents on the pyridazine ring) to correlate structural features with potency.

- Cellular Studies : Assess cytotoxicity and target engagement in relevant cell lines (e.g., cancer or microbial models) .

Q. How can contradictions in reported reactivity data for pyridazine-3-carbonitrile derivatives be resolved?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (solvent purity, inert atmosphere).

- Comparative Analysis : Use structurally similar compounds (e.g., 6-chloropyridazine-3-carboxamide) as benchmarks to isolate variables.

- Advanced Characterization : Employ X-ray crystallography or in situ spectroscopy to detect intermediates or byproducts.

- Meta-Analysis : Review literature for trends in substituent effects (e.g., electron-withdrawing groups enhancing substitution rates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.